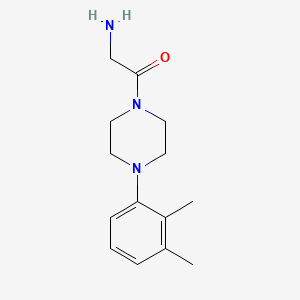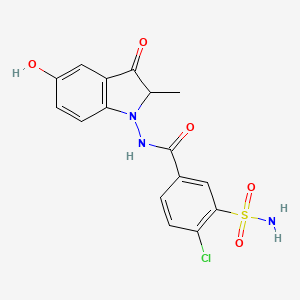
4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is a complex organic compound characterized by its indole and benzamide functional groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Functional Group Addition: Chlorination, hydroxylation, methylation, and sulfamoylation are performed using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This often requires the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and various solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indoles.
科学研究应用
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve indole receptors. Industry: It can be used in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
5-Chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-Ph-1,2-dihydroquinoline-3-carboxamide
5-Chloro-3-hydroxy-2-methyl-2-naphthanilide
Uniqueness: 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
属性
分子式 |
C16H14ClN3O5S |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
4-chloro-N-(5-hydroxy-2-methyl-3-oxo-2H-indol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H14ClN3O5S/c1-8-15(22)11-7-10(21)3-5-13(11)20(8)19-16(23)9-2-4-12(17)14(6-9)26(18,24)25/h2-8,21H,1H3,(H,19,23)(H2,18,24,25) |
InChI 键 |
AHVOGCBKNVSCRL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)C2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)

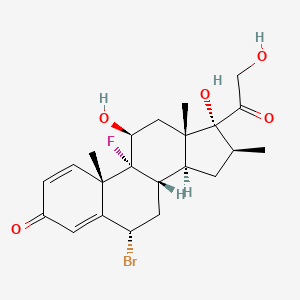
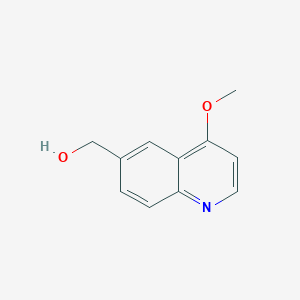
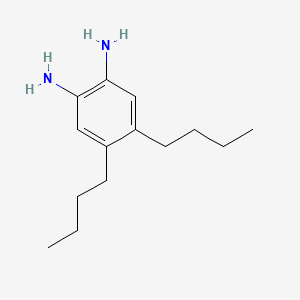
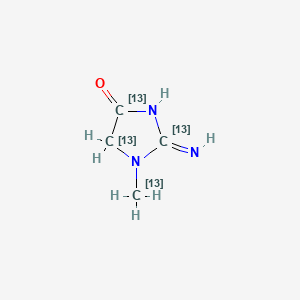
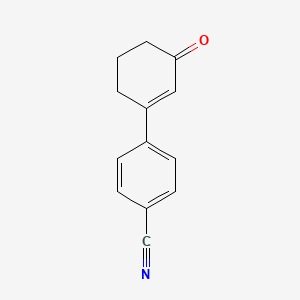
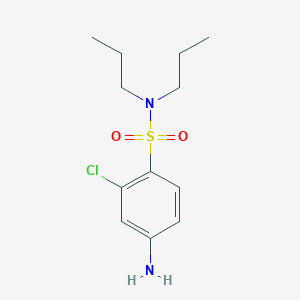
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)

